molecular formula C18H20N2O B4594392 N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-phenylethyl)urea

N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-phenylethyl)urea

Cat. No.: B4594392
M. Wt: 280.4 g/mol
InChI Key: UHLBJQBNXMKRSV-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-phenylethyl)urea is a useful research compound. Its molecular formula is C18H20N2O and its molecular weight is 280.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.157563266 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Activity Relationships

The synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives, including compounds similar to N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-phenylethyl)urea, have been explored for their potential as neuropeptide Y5 receptor antagonists. Optimizing various segments of the molecule, including the stereochemistry and the urea portion, has led to the identification of compounds with potent activity, acting as antagonists in cellular assays measuring cyclic AMP accumulation in cells transfected with the human NPY5 receptor (Fotsch et al., 2001).

Hydrogen Bonding and Structural Analysis

Studies on the hydrogen bonding and structure of substituted ureas have provided insight into molecular conformations and interactions. For instance, crystalline N1,N1-dimethyl-N3-arylureas, related to this compound, have been examined through NMR, IR, Raman spectroscopies, and single-crystal X-ray diffraction, revealing effects related to hydrogen bonding and molecular conformations (Kołodziejski et al., 1993).

Antimicrobial Activity and Molecular Structure

The synthesis, characterization, and antimicrobial activity of urea derivatives have been studied, highlighting their potential in medical and biological applications. For example, N-(coumarin-3-yl)-N′-(2-amino-5-phenyl-1,3,4-thiadiazol-2-yl) urea was synthesized and analyzed, showing antimicrobial activity. Such studies suggest that related compounds like this compound could have similar applications (Zhang et al., 2017).

Agricultural Enhancements

Urea derivatives have been identified as cytokinin-like compounds that regulate cell division and differentiation in plants, indicating potential agricultural applications. Compounds such as N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) have shown to enhance adventitious root formation, suggesting that similar structures like this compound could be explored for plant morphogenesis and agricultural productivity enhancements (Ricci & Bertoletti, 2009).

Nitrogen Transport and Fertilizer Efficiency

Research into urea transport by nitrogen-regulated tonoplast intrinsic proteins in Arabidopsis highlights the importance of understanding urea derivatives' roles in nitrogen metabolism and fertilizer use efficiency. Such insights could inform the application of this compound in agricultural settings, potentially improving nitrogen use efficiency and reducing environmental impacts (Liu et al., 2003).

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-(1-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-13(14-6-3-2-4-7-14)19-18(21)20-17-11-10-15-8-5-9-16(15)12-17/h2-4,6-7,10-13H,5,8-9H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLBJQBNXMKRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.